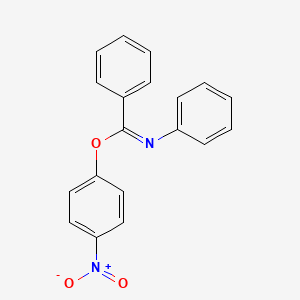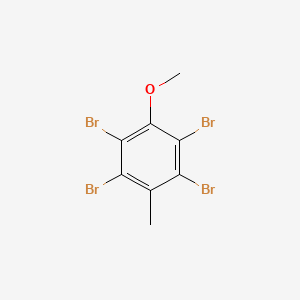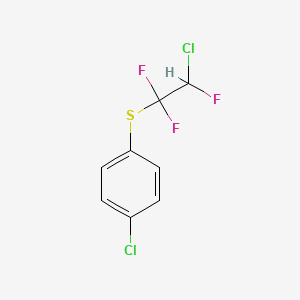
Phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester is a chemical compound with the molecular formula C7H14ClO3P. It is characterized by the presence of a phosphonic acid group, a chloro-substituted propenyl group, and two ethyl ester groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester typically involves the reaction of diethyl phosphite with 2-chloro-2-propenyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme is as follows:
Diethyl phosphite+2-chloro-2-propenyl chloride→Phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of different phosphonate esters.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted phosphonic acid esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phosphonic acid esters, which can be further utilized in different chemical processes.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of agrochemicals, flame retardants, and plasticizers.
Wirkmechanismus
The mechanism of action of phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, leading to various chemical transformations. The chloro-substituted propenyl group also contributes to its reactivity, allowing for diverse chemical modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, (2-chloroethyl)-, diethyl ester
- Phosphonic acid, (2-bromo-2-propenyl)-, diethyl ester
- Phosphonic acid, (2-chloro-2-methylpropyl)-, diethyl ester
Uniqueness
Phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester is unique due to the presence of the chloro-substituted propenyl group, which imparts distinct reactivity and chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where such reactivity is desired.
Eigenschaften
CAS-Nummer |
16486-02-5 |
|---|---|
Molekularformel |
C7H14ClO3P |
Molekulargewicht |
212.61 g/mol |
IUPAC-Name |
2-chloro-3-diethoxyphosphorylprop-1-ene |
InChI |
InChI=1S/C7H14ClO3P/c1-4-10-12(9,11-5-2)6-7(3)8/h3-6H2,1-2H3 |
InChI-Schlüssel |
XXQBZWQBHJPOAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC(=C)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate](/img/structure/B11959258.png)


![Benzoic acid, 2-[(2-thienylmethylene)amino]-](/img/structure/B11959287.png)
![4-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11959290.png)







![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B11959348.png)
